Behenoyl diethanolamide
Description
Nomenclature and Systematic Identification of N,N-Bis(2-hydroxyethyl)docosanamide
The systematic and unambiguous identification of a chemical compound is critical in scientific and industrial contexts. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-Bis(2-hydroxyethyl)docosanamide. nih.govchemspider.comguidechem.com It is also registered under various other identifiers across different chemical databases and regulatory systems.
Key identifiers for Behenoyl diethanolamide are summarized in the table below.
| Identifier Type | Value |
| IUPAC Name | N,N-Bis(2-hydroxyethyl)docosanamide |
| CAS Number | 70496-39-8 |
| Molecular Formula | C26H53NO3 |
| UNII | 29LO5B6XOR |
| Synonyms | Behenamide DEA, Behenic diethanolamide, Behenic acid diethanolamide |
Data sourced from multiple references. ontosight.ainih.govlookchem.comchemicalbook.com
The physical and chemical properties of a compound dictate its behavior and applications. The following table outlines key computed and experimental properties of this compound.
| Property | Value |
| Molecular Weight | 427.7 g/mol |
| Density | 0.935 g/cm³ |
| Boiling Point | 562.1°C at 760 mmHg |
| Flash Point | 293.7°C |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 24 |
Data sourced from multiple references. nih.govlookchem.comchemsrc.com
Research Significance and Academic Relevance of this compound
The academic and industrial interest in this compound is primarily linked to its synthesis and its functional properties as a surfactant in complex formulations.
Research has explored various methods for synthesizing fatty acid diethanolamides. The conventional chemical synthesis involves the reaction of a fatty acid, such as behenic acid, or its ester with diethanolamine (B148213). ontosight.ai This amidation reaction, which forms the characteristic amide linkage, can be carried out at elevated temperatures and may use a catalyst like sodium methoxide. ontosight.aicir-safety.org
More recent research has focused on developing more sustainable and less hazardous synthesis routes through biocatalysis. acs.org Studies have demonstrated the effective use of enzymes, specifically lipases, to catalyze the amidation of fatty acids with diethanolamine. acs.orgnih.gov One study utilized Candida antarctica lipase (B570770) (Novozym 435) to produce various diethanolamides. The research investigated how factors such as the choice of acyl donor, water content, and the presence of metal ions influenced the reaction yield. acs.orgnih.gov For instance, the study found that using an anhydrous enzyme was optimal for the amidation reaction and that the lipase retained a high percentage of its initial activity even after repeated use, highlighting the potential for industrial application. nih.gov
The relevance of this compound is also evident in its application within formulation science, as documented in various patents. It is cited as a useful nonionic surfactant and emulsifying agent in personal care compositions. google.comgoogle.com For example, it has been included in oil cleanser formulations and in aqueous compositions designed to level hair color, where the properties of the non-ionic surfactant system are critical for product performance. google.comgoogle.com These applications underscore the compound's significance in creating stable and effective consumer products.
Structure
2D Structure
Properties
CAS No. |
70496-39-8 |
|---|---|
Molecular Formula |
C26H53NO3 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)docosanamide |
InChI |
InChI=1S/C26H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27(22-24-28)23-25-29/h28-29H,2-25H2,1H3 |
InChI Key |
UWDGKUMOFQTNHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO |
Other CAS No. |
70496-39-8 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics
Conventional Amidation Pathways for N,N-Bis(2-hydroxyethyl)docosanamide
Conventional synthesis of behenoyl diethanolamide relies on the direct reaction between a source of behenic acid and diethanolamine (B148213). These methods are well-established and are broadly categorized into ester aminolysis and direct amidation.
Ester Aminolysis with Diethanolamine
Ester aminolysis involves the reaction of a behenic acid ester, typically a methyl ester, with diethanolamine. This pathway is often favored as it can proceed under milder conditions compared to direct amidation and can lead to higher purity products. researchgate.netresearchgate.net The reaction is an equilibrium-limited process where methanol (B129727) is formed as a byproduct. researchgate.net
A common catalyst for this reaction is sodium methoxide. researchgate.netgoogle.com The process can be optimized by carrying out the reaction under vacuum to facilitate the removal of methanol, which shifts the equilibrium towards the product side. google.com For instance, the aminolysis of fatty acid methyl esters with diethanolamine can be conducted by heating the diethanolamine and catalyst mixture to a temperature of approximately 55-75°C, followed by the gradual addition of the cold fatty acid ester. google.com This method helps to control the exothermic nature of the reaction. google.com
The reaction between methyl laurate and diethanolamine, catalyzed by sodium methoxide, has been shown to be effective at 80°C. researchgate.net Higher temperatures (above 100°C) can lead to the formation of undesired ester amides. researchgate.net
Table 1: Reaction Parameters for Ester Aminolysis of Fatty Acid Methyl Esters with Diethanolamine
| Parameter | Value | Source |
| Reactants | Fatty Acid Methyl Ester, Diethanolamine | researchgate.net |
| Catalyst | Sodium Methoxide | researchgate.netgoogle.com |
| Temperature | 55-80°C | researchgate.netgoogle.com |
| Pressure | Vacuum | google.com |
| Key Feature | Removal of methanol to drive the reaction | researchgate.netgoogle.com |
Direct Amidation of Docosanoic Acid with Diethanolamine
Direct amidation involves the condensation reaction between docosanoic acid (behenic acid) and diethanolamine, with the formation of water as a byproduct. google.com This method is straightforward but typically requires higher temperatures, often in the range of 170-250°C, to achieve a reasonable reaction rate. google.com
The kinetics of the direct amidation of fatty acids with diethanolamine reveal that the process is complex. The concentration of the desired diethanolamide initially increases, reaches a maximum, and then decreases due to the formation of byproducts through side reactions. google.com Therefore, controlling the reaction time is crucial to maximize the yield of this compound. dntb.gov.ua The process can be carried out in a continuous flow-through reactor under isothermal conditions, which allows for better control over residence time and temperature. google.com A study on the amidation of fatty acids with diethanolamine showed that the optimal temperature is around 150°C. rjwave.org
It has been noted that this reaction can proceed without a catalyst, although the use of catalysts can improve the reaction rate and selectivity. google.com However, prolonged reaction times can lead to the formation of secondary products, such as 1,4-bis(2-hydroxyethyl)piperazine derivatives, which can negatively impact the properties of the final product. researchgate.net
Table 2: Influence of Temperature on Direct Amidation of Fatty Acids
| Temperature (°C) | Observation | Source |
| < 170 | Low reaction speed, requiring >2 hours for maximum yield. | google.com |
| 170-250 | Optimal range for continuous flow synthesis. | google.com |
| 200-230 | Preferred range for the process. | google.com |
| > 250 | Onset of side reactions like destruction and oxidation. | google.com |
Biocatalytic Synthesis Approaches
Biocatalytic methods, particularly those employing enzymes, offer a greener and more selective alternative to conventional chemical synthesis.
Enzyme-Catalyzed Amidation (e.g., Lipase-Mediated Reactions)
Lipases are versatile enzymes that can catalyze the amidation of fatty acids with diethanolamine under mild conditions. nih.govresearchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly effective and can be reused, making the process more economical. nih.govmdpi.com The enzymatic route offers high regioselectivity, favoring the formation of the N-acylated product over O-acylated byproducts. researchgate.net
The reaction can be carried out in a solvent-free system, which is environmentally advantageous. nih.govnih.gov The mechanism of lipase-catalyzed N-acylation of amino alcohols is thought to involve either an initial O-acylation followed by a spontaneous O- to N-acyl migration or a proton shuttle mechanism that enhances the rate of N-acylation. researchgate.net
Optimization of Biocatalytic Reaction Parameters
The efficiency of lipase-catalyzed amidation is influenced by several parameters, including temperature, enzyme concentration, substrate molar ratio, and reaction time.
Temperature: The optimal temperature for lipase activity is typically between 50°C and 60°C. nih.govmdpi.com Higher temperatures can lead to enzyme denaturation and a decrease in product yield. nih.gov
Enzyme Concentration: The reaction rate generally increases with the amount of enzyme, up to a certain point where the availability of substrates becomes the limiting factor. researchgate.net
Substrate Molar Ratio: The molar ratio of diethanolamine to the fatty acid source can significantly impact the yield. An excess of the amine is often used to drive the reaction forward. rjwave.org
Reaction Time: The reaction yield increases with time until an equilibrium is reached. For instance, in the synthesis of a dimer acid cyclocarbonate, the optimal reaction time was found to be 12 hours. mdpi.com
Response surface methodology (RSM) is a useful tool for optimizing these parameters simultaneously to achieve the highest possible conversion. nih.gov
Table 3: Optimization of Lipase-Catalyzed Amidation
| Parameter | Optimal Value/Range | Effect | Source |
| Temperature | 50-60°C | Higher temperatures can inactivate the enzyme. | nih.govmdpi.com |
| Enzyme Amount | 15-37.8% (w/w) | Increases reaction rate up to a saturation point. | nih.govnih.gov |
| Reaction Time | ~12-58 hours | Yield increases until equilibrium is reached. | nih.govmdpi.com |
| System | Solvent-free | Environmentally friendly and can improve efficiency. | nih.govnih.gov |
Heterogeneous Catalysis in this compound Synthesis
The use of solid, heterogeneous catalysts provides advantages in terms of catalyst separation, reusability, and potential for continuous processes.
Various heterogeneous catalysts have been explored for the amidation of fatty acids and their esters. These include zeolites, mesoporous materials, and metal-doped oxides. nih.gov For the direct amidation of stearic acid with ethanolamine (B43304), H-Beta-150 zeolite showed 80% conversion after 3 hours at 180°C. nih.gov The acidity of the catalyst plays a crucial role, with mildly acidic catalysts like H-MCM-41 favoring the formation of the amide over the ester amine. nih.gov
A particularly effective heterogeneous catalyst for the synthesis of fatty acid diethanolamides is zinc-doped calcium oxide (Zn/CaO) nanospheroids. mdpi.com This catalyst has demonstrated complete conversion of triglycerides to fatty acid diethanolamides in as little as 30 minutes at 90°C in a solvent-free system. mdpi.com The reaction follows pseudo-first-order kinetics, and the catalyst can be recycled multiple times without a significant loss of activity. mdpi.com
The optimization of reaction conditions using Zn/CaO showed that a diethanolamine to oil molar ratio of 5:1, a catalyst amount of 4 wt%, and a temperature of 90°C were optimal for the complete and rapid conversion of jatropha oil to the corresponding diethanolamides. mdpi.com
Table 4: Performance of Zn/CaO Heterogeneous Catalyst in Fatty Acid Diethanolamide Synthesis
| Parameter | Value | Source |
| Catalyst | Zinc-doped Calcium Oxide (Zn/CaO) | mdpi.com |
| Reactant | Triglycerides (e.g., Jatropha Oil) and Diethanolamine | mdpi.com |
| Temperature | 90°C | mdpi.com |
| Reaction Time | 30 minutes for complete conversion | mdpi.com |
| Catalyst Loading | 4 wt% | mdpi.com |
| Molar Ratio (Diethanolamine:Oil) | 5:1 | mdpi.com |
| Kinetics | Pseudo-first-order | mdpi.com |
| Activation Energy (Ea) | 47.8 kJ mol⁻¹ | mdpi.com |
| Recyclability | Up to six cycles with sustained activity | mdpi.com |
Reaction Kinetics and Process Optimization Studies
The kinetics of this compound synthesis are complex and influenced by multiple interacting variables. acs.org Optimizing these parameters is key to achieving high conversion and yield efficiently.
Temperature and reaction time are critical parameters that significantly affect the rate and extent of the amidation reaction. Generally, increasing the temperature and time leads to higher product yields, up to an optimal point. mdpi.comresearchgate.net
In the synthesis of fatty acid diethanolamides (FAD) from jatropha oil using a Zn-doped CaO catalyst, the FAD yield increased significantly from 24% to 99% as the reaction temperature was raised from 30 °C to 90 °C over a 30-minute period. mdpi.comresearchgate.net Beyond 90 °C, no further increase in the reaction rate was observed, establishing it as the optimized temperature for this system. mdpi.com Kinetic studies of this reaction showed that it followed a pseudo-first-order model, with the rate constant increasing from 0.011 min⁻¹ at 30 °C to 0.171 min⁻¹ at 90 °C. mdpi.com
Similarly, in a study synthesizing alkyl-diethanolamide from coconut oil methyl esters with a CaO catalyst, the conversion increased with reaction temperature in the range of 60°C to 80°C. rasayanjournal.co.in The highest conversion was achieved at 70°C. rasayanjournal.co.in The relationship between reaction time and conversion is also direct; longer reaction times generally result in higher conversion, although the effect may diminish after a certain point. arpnjournals.org For the CaO-catalyzed synthesis from coconut oil FAME, a complete conversion was observed after 3 hours. rasayanjournal.co.in
| Parameter | Condition | Resulting Yield/Conversion | Source |
| Temperature | 30 °C | 24% FAD Yield | mdpi.comresearchgate.net |
| 90 °C | 99% FAD Yield | mdpi.comresearchgate.net | |
| 70 °C | 88.89% Conversion | rasayanjournal.co.in | |
| Reaction Time | 0.5 hours | 99% FAD Yield (at 90°C) | mdpi.comresearchgate.net |
| 3 hours | Complete Conversion (at 70-75°C) | rasayanjournal.co.in |
This table presents selected data on the influence of temperature and reaction time on fatty acid diethanolamide synthesis.
In the CaO-catalyzed synthesis of alkyl-diethanolamide, isopropanol (B130326) was used as a solvent with a 2:1 ratio to the fatty acid methyl ester (FAME). rasayanjournal.co.in Another study on the amidation of various fatty acids with diethanolamine employed tert-amyl alcohol as an organic solvent. arpnjournals.org The presence of a solvent can be challenging, as the significant difference in polarity between the fatty components and diethanolamine makes it difficult to find a medium in which both are readily soluble. google.com
Conversely, a highly efficient, one-pot, solvent-free synthesis of fatty acid diethanolamides from triglycerides has been demonstrated using a Zn/CaO catalyst. mdpi.com This approach simplifies the process by eliminating the need for solvent handling and recovery, which can reduce production costs. The amidation reaction is reversible, and a key byproduct is methanol, which is volatile. acs.org The removal of methanol from the reaction mixture is crucial to shift the equilibrium forward and improve conversion. acs.org
Agitation plays a vital role in amidation reactions, which are typically liquid-phase processes. acs.orgkyoto-u.ac.jp Effective stirring enhances the reaction rate by improving the contact, collision frequency, and mass transfer between the reactants. rasayanjournal.co.injournals.co.za
In a study on alkyl-diethanolamide synthesis, increasing the stirring speed from 200 to 400 rpm was investigated. rasayanjournal.co.in The highest conversion of methyl ester to the amide (87.30%) was achieved at a stirring speed of 300 rpm. rasayanjournal.co.in It was noted that at a higher speed of 400 rpm, the conversion decreased. rasayanjournal.co.in Another study highlighted that a low rotational speed (e.g., 500 rpm) results in low conversion due to insufficient movement between reactants, while a high rotational speed increases friction and collisions, enhancing the reaction rate. journals.co.za High mixing intensity is crucial for improving mass transfer, which in turn increases the reaction rate. journals.co.za
Mass transfer limitations are an important consideration, especially in heterogeneous catalytic systems and reversible reactions where a volatile product is formed. acs.orgresearchgate.net The vaporization of methanol from the liquid phase to the gas phase is a significant mass transfer event in the amidation of methyl esters. acs.org Therefore, kinetic models for these reactions should ideally account for mass transfer effects to accurately represent the reactor's performance. acs.org
| Agitation Speed | Conversion/Yield | Source |
| 300 rpm | 87.30% Conversion | rasayanjournal.co.in |
| 500 rpm | 77.7% Conversion | journals.co.za |
| 5000 rpm | 89.1% Conversion | journals.co.za |
This table shows the effect of agitation speed on the conversion of fatty acids/esters to alkanolamides.
In the synthesis of fatty acid diethanolamides using a Zn-doped CaO catalyst, the yield increased from 25% to 99% when the catalyst concentration was raised from 1 wt% to 4 wt%. mdpi.comresearchgate.net A further increase in the catalyst amount did not have a significant impact on the reaction rate, indicating that 4 wt% was the optimal concentration under the studied conditions. mdpi.comresearchgate.net
Similarly, when using a CaO catalyst for producing alkyl-diethanolamide from coconut oil FAME, the conversion increased as the catalyst concentration was raised from 1% to 5%. rasayanjournal.co.in The highest conversion of 88.89% was obtained with a 5% catalyst concentration. rasayanjournal.co.in In another study using a CaO/zeolite catalyst, the yield of diethanolamide from methyl esters was investigated at CaO concentrations of 3%, 5%, and 7%. researchgate.net The yields were 64.47%, 92.91%, and 87.05%, respectively, showing an optimal catalyst concentration of 5%. researchgate.net
| Catalyst | Catalyst Concentration (wt%) | Yield/Conversion | Source |
| Zn-doped CaO | 1 | 25% | mdpi.comresearchgate.net |
| 4 | 99% | mdpi.comresearchgate.net | |
| CaO | 5 | 88.89% | rasayanjournal.co.in |
| CaO/Zeolite | 3 | 64.47% | researchgate.net |
| 5 | 92.91% | researchgate.net | |
| 7 | 87.05% | researchgate.net |
This data table illustrates the impact of catalyst concentration on the synthesis of fatty acid diethanolamides.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the key functional groups within the behenoyl diethanolamide molecule. The analysis of its spectrum, by analogy with other long-chain fatty diethanolamides, reveals characteristic absorption bands that confirm its structure. rasayanjournal.co.in
A crucial feature in the FTIR spectrum of fatty diethanolamides is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, which typically appears in the region of 1655-1651 cm⁻¹. rasayanjournal.co.in The presence of this band is a clear indicator of the successful amidation reaction and the formation of the amide linkage. Concurrently, the disappearance of the characteristic C=O stretching band of the precursor fatty acid or ester (typically around 1747 cm⁻¹) confirms the conversion to the amide. rasayanjournal.co.in
Other significant bands include:
O-H Stretching: A broad band in the region of 3451-3434 cm⁻¹ is attributed to the stretching vibration of the hydroxyl (-OH) groups of the diethanolamine (B148213) moiety. rasayanjournal.co.in The broadness of this peak suggests hydrogen bonding.
C-H Stretching: Strong absorptions in the 2924-2854 cm⁻¹ range are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the long alkyl (behenoyl) chain. researchgate.net
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected to appear in the 1280-1246 cm⁻¹ region. rasayanjournal.co.in
(CH₂)n Rocking: An absorption band around 864 cm⁻¹ can be attributed to the rocking vibration of the long polymethylene chain. rasayanjournal.co.in
The FTIR spectrum of a related compound, docosanamide (B136405) (behenamide), also shows characteristic amide and alkyl chain vibrations. spectrabase.com Similarly, the spectrum for oleic diethanolamide, which shares the diethanolamide headgroup but has a C18 unsaturated acyl chain, is available and provides a useful comparison for the vibrations associated with the headgroup. nist.gov The FTIR spectrum of N,N-Bis(2-hydroxyethyl)dodecanamide (lauramide DEA), a shorter-chain analogue, is also noted in spectral databases. nih.gov
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3440 | Broad, Strong | O-H Stretch | Hydroxyl (-OH) |
| ~2920 | Strong | Asymmetric C-H Stretch | Methylene (-CH₂) |
| ~2850 | Strong | Symmetric C-H Stretch | Methylene (-CH₂) |
| ~1653 | Strong | C=O Stretch | Tertiary Amide |
| ~1465 | Medium | C-H Bend | Methylene (-CH₂) |
| ~1260 | Medium | C-N Stretch | Tertiary Amine |
| ~1050 | Medium | C-O Stretch | Primary Alcohol |
Raman Spectroscopy for Molecular Structure Elucidation
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. While specific Raman data for this compound is not widely published, the expected spectrum can be inferred from its structural components and general principles of Raman analysis. spectroscopyonline.com
Key expected Raman signals would include:
C-H Vibrations: The long alkyl chain would produce strong signals corresponding to C-H stretching and bending modes.
Amide I Band: The C=O stretching vibration, analogous to the strong IR band, would also be present in the Raman spectrum, typically in a similar region (~1650 cm⁻¹). This band is particularly useful in the "fingerprint in the fingerprint" region (1550–1900 cm⁻¹) for identifying active pharmaceutical ingredients without interference from common excipients. spectroscopyonline.com
Skeletal Vibrations: The carbon backbone of the behenoyl chain would give rise to a series of bands corresponding to C-C stretching vibrations.
The Raman spectra of the precursor, diethanolamine, show characteristic bands that would be modified upon acylation, providing a basis for comparison. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons in the behenoyl chain and the diethanolamine headgroup. A key feature observed in related N,N-bis(2-hydroxyethyl)amides is the effect of restricted rotation around the amide (C-N) bond. researchgate.net This restricted rotation makes the two hydroxyethyl (B10761427) groups non-equivalent, leading to separate signals for their respective protons.
Based on data from analogous long-chain fatty acid amides, the following proton chemical shifts (δ) are expected: semanticscholar.orgmdpi.com
Alkyl Chain Protons:
A triplet at ~0.88 ppm for the terminal methyl (-CH₃) protons.
A broad multiplet around 1.25 ppm for the numerous methylene (-(CH₂)n-) protons of the long fatty acid chain.
A triplet at ~2.3 ppm for the α-methylene (-CH₂-C=O) protons adjacent to the carbonyl group.
Diethanolamide Headgroup Protons:
Due to restricted rotation, two sets of signals are expected for the N-CH₂ and O-CH₂ protons. These would likely appear as triplets in the range of 3.4-3.8 ppm. For instance, in N,N-bis(2-hydroxyethyl)acetamide, these signals show coalescence at elevated temperatures as the rotational barrier is overcome. researchgate.net
The hydroxyl (-OH) protons would appear as a broad signal, the position of which is dependent on concentration and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
The expected ¹³C NMR signals for this compound are:
Carbonyl Carbon: A signal in the range of 173-174 ppm is characteristic of the amide carbonyl carbon. semanticscholar.org
Alkyl Chain Carbons:
The terminal methyl carbon (~14 ppm).
A series of signals for the methylene carbons of the long chain, typically between 22 and 34 ppm.
The α-methylene carbon (~36 ppm).
Diethanolamide Headgroup Carbons:
The restricted amide bond rotation would also render the headgroup carbons non-equivalent. Therefore, two signals for the N-CH₂ carbons and two signals for the O-CH₂ carbons are expected. In N,N-bis(2-hydroxyethyl)acetamide, the N-CH₂ carbons appear around 49 and 51 ppm, while the O-CH₂ carbons appear around 59 and 61 ppm. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -C H₃ (terminal) | ~0.88 (t) | ~14 |
| -(C H₂)n- | ~1.25 (m) | ~22-32 |
| -C H₂-C=O | ~2.3 (t) | ~36 |
| -C =O | - | ~174 |
| N-(C H₂)₂- | ~3.4-3.8 (m) | ~49-51 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., NOESY)
Two-dimensional (2D) NMR experiments, such as COSY and HSQC, would be used to definitively assign the proton and carbon signals by establishing connectivity. Of particular interest for a molecule like this compound is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
A NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. acs.org This technique would be invaluable for:
Confirming Stereochemistry: Confirming the spatial arrangement of the groups around the restricted amide bond.
Mapping Folding: For long-chain molecules, NOESY can provide insights into the folding of the alkyl chain and its spatial relationship with the headgroup.
Intermolecular Interactions: In solution, NOESY can reveal information about how molecules of this compound aggregate or interact with solvent molecules.
Studies on other complex systems have demonstrated that NOESY is effective in resolving severe signal overlap and elucidating key spatial relationships, which would be applicable to the crowded spectrum of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular mass and elucidating the structure of compounds like this compound. The analysis provides a precise molecular weight and offers insights into the compound's structural integrity through controlled fragmentation.
The molecular ion of this compound (C₂₆H₅₃NO₃) is identified at a specific mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. The computed molecular weight for this compound is approximately 427.7 g/mol , with a monoisotopic mass of about 427.40254455 Da. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₅₃NO₃ | nih.gov |
| Molecular Weight | 427.7 g/mol | nih.gov |
| Exact Mass | 427.40254455 Da | nih.gov |
| IUPAC Name | N,N-bis(2-hydroxyethyl)docosanamide | nih.gov |
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of the molecular ion. nih.gov While specific experimental fragmentation data for this compound is not widely published, a theoretical pattern can be predicted based on its structure. The molecular ions, being energetically unstable, break apart into smaller, more stable fragments. chemguide.co.uk Key fragmentation pathways would likely include:
Cleavage of the long alkyl chain (C₂₁H₄₃): This is characteristic of fatty acid derivatives, producing a series of fragment ions separated by 14 Da (the mass of a CH₂ group).
Loss of the hydroxyethyl groups (-CH₂CH₂OH): Cleavage related to the diethanolamine headgroup would result in neutral losses and characteristic fragment ions.
Amide bond cleavage: Fragmentation at the C-N bond of the amide linkage is also a probable event.
The resulting mass spectrum is a unique fingerprint, where the pattern of fragment ions helps to confirm the identity and structure of the molecule. chemguide.co.uk
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Materials
X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure of solid materials. While specific XRD studies focusing solely on this compound are limited in publicly accessible literature, valuable insights can be drawn from the analysis of structurally related compounds, such as its long-chain fatty acid precursor, Behenic acid, and other long-chain fatty acid derivatives.
Behenic acid (C₂₂H₄₄O₂) is known to be a crystalline solid. nih.govwikipedia.org Studies on Langmuir monolayers of behenic acid have used atomic force microscopy (AFM) and X-ray diffraction to investigate its crystalline packing and phase transitions at different temperatures. researchgate.nettu-chemnitz.de These studies reveal that long-chain fatty acids form well-ordered lamellar structures.
Research on "high behenic acid stabilizers" (HBS) in oil demonstrates that these long-chain molecules exhibit polymorphism, meaning they can crystallize in different forms, such as the β and β′ polymorphs. researchgate.net The specific crystalline form that develops is influenced by factors like the cooling rate during crystallization. researchgate.net The packing mode of triglycerides and other lipids can be determined from XRD long spacings, which correspond to the length of the fatty acid chains. aocs.org Common packing modes include double chain length (DCL) and triple chain length (TCL). aocs.org Given its long C22 aliphatic chain, it is plausible that this compound also exhibits complex crystalline behavior and polymorphism, similar to these related materials. The arrangement of molecules in the liquid state for long-chain alcohols and fatty acids can also be studied, with XRD peaks indicating the distance between the chains. aps.org
| Material | Observed Crystalline Property | Reference |
|---|---|---|
| Behenic Acid | Forms crystalline powders and structures. | nih.govwikipedia.org |
| High Behenic Acid Stabilizer (HBS) | Exhibits polymorphism (β and β′ forms) influenced by cooling rate. | researchgate.net |
| Fatty Acid Monolayers | Show ordered molecular packing and phase transitions with temperature. | tu-chemnitz.de |
| Glycerides | Organize into distinct packing modes (Single, Double, Triple Chain Length). | aocs.org |
Chromatographic-Spectroscopic Coupling Techniques for Purity Assessment
The purity of this compound is critical for its application and is typically assessed using hyphenated techniques that couple a chromatographic separation method with a spectroscopic detector. The most powerful and commonly used techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. researchgate.net It separates components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. birchbiotech.com For a relatively large molecule like this compound, a derivatization step may be necessary to increase its volatility and prevent thermal degradation during analysis. chromatographyonline.com Once separated, the eluted compounds are ionized and detected by the mass spectrometer, which provides a mass spectrum that can confirm the identity of the main peak and any impurities. birchbiotech.com Purity is calculated by comparing the area of the target compound's peak to the total area of all peaks in the chromatogram. birchbiotech.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, such as many fatty acid amides. spectroscopyonline.com LC-MS avoids the need for derivatization that is often required for GC analysis. chromatographyonline.com The technique separates compounds in a liquid mobile phase before they enter the mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the detection and quantification of trace-level impurities, such as unreacted starting materials (e.g., behenic acid, diethanolamine) or by-products from the synthesis process. spectroscopyonline.comrsc.org Multidimensional liquid chromatography can be employed for particularly complex samples to achieve a higher degree of separation before MS analysis. nih.gov
| Feature | GC-MS | LC-MS/MS |
|---|---|---|
| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Applicability | Best for volatile and thermally stable compounds. researchgate.net | Wide applicability, including non-volatile and thermally labile compounds. spectroscopyonline.com |
| Derivatization | Often required for polar or high molecular weight compounds to increase volatility. chromatographyonline.com | Generally not required. chromatographyonline.com |
| Sensitivity/Selectivity | Good sensitivity and selectivity. | Excellent sensitivity and very high selectivity, especially in MS/MS mode. rsc.org |
| Primary Use Case | Purity assessment and identification of volatile impurities. | Comprehensive purity profiling, identification of a wide range of impurities. nih.gov |
Computational Chemistry and Theoretical Chemical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule from its electronic structure. mdpi.com For a molecule like Behenoyl diethanolamide, with its long alkyl chain and polar head group, these methods could offer significant insights.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. sciopen.comspringerprofessional.demdpi.com
DFT calculations could be employed to determine key electronic properties of this compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity, with the HOMO and LUMO frontiers indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Furthermore, DFT can be used to calculate a variety of molecular descriptors that are relevant to the reactivity and interaction of this compound.
Table 1: Potential DFT-Calculable Descriptors for this compound
| Descriptor | Potential Significance |
|---|---|
| Ionization Potential | Energy required to remove an electron, indicating susceptibility to oxidation. |
| Electron Affinity | Energy released upon gaining an electron, indicating susceptibility to reduction. |
| Electronegativity | Tendency to attract electrons. |
| Chemical Hardness | Resistance to change in electron distribution. |
This table represents theoretical data that could be generated through DFT calculations but is not currently available in published literature for this compound.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. arxiv.orgrub.deaps.org While computationally more demanding than DFT, they serve as a benchmark for other methods.
For this compound, ab initio calculations could be used to precisely determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield accurate vibrational frequencies, which could be compared with experimental infrared and Raman spectra to validate the computational model. Other properties that could be accurately computed include the molecule's polarizability and hyperpolarizability, which are relevant to its response to external electric fields.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into dynamic processes and macroscopic properties. youtube.comyoutube.comnih.govmdpi.com
Conformational Analysis and Flexibility
The long behenoyl (C22) chain of this compound imparts significant conformational flexibility. ethz.chbiomedres.usmdpi.com MD simulations would be an ideal tool to explore the vast conformational landscape of this molecule. By simulating the molecule over time, one could identify the most populated conformers and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its function, for instance, in its role as an emulsifier or foaming agent. ontosight.aiwikipedia.org
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding Networks)
The diethanolamide headgroup of this compound contains both hydrogen bond donors (the hydroxyl groups) and acceptors (the oxygen and nitrogen atoms), making it capable of forming intricate hydrogen bonding networks. researchgate.netcam.ac.uklibretexts.orgrsc.org MD simulations can model these interactions explicitly, providing a detailed picture of how this compound molecules interact with each other and with other molecules, such as water or oil. googleapis.commdpi.comresearchgate.net
Understanding the nature and strength of these hydrogen bonds is fundamental to explaining the compound's physical properties, such as its viscosity and its ability to stabilize foams and emulsions.
Table 2: Potential Intermolecular Interactions of this compound for MD Simulation Studies
| Interaction Type | Potential Role |
|---|---|
| Hydrogen Bonding | Formation of dimers and larger aggregates; interaction with polar solvents. libretexts.org |
| Van der Waals Forces | Packing of the long alkyl chains; interaction with nonpolar substances. |
This table outlines the types of interactions that could be investigated via MD simulations, though specific studies on this compound are not currently documented.
Self-Assembly Behavior in Solution
Fatty acid amides are known for their ability to self-assemble in solution, forming structures like micelles or bilayers. epo.orggoogle.comresearchgate.netgoogle.com MD simulations are a powerful tool to investigate the spontaneous self-assembly of this compound molecules in an aqueous or non-aqueous environment. These simulations could reveal the critical micelle concentration, the morphology of the aggregates formed, and the orientation of the molecules within these assemblies. This knowledge is directly relevant to its application as a surfactant and emulsifier.
Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors
Structure-Activity Relationship (SAR) and its quantitative counterpart (QSAR) are computational modeling techniques used to determine the connection between the chemical structure of a molecule and its biological activity or physical properties. researchgate.net These models are foundational in modern chemistry for designing molecules with desired characteristics, such as efficacy or specific physical behaviors. mdpi.com
While specific, publicly documented QSAR models for this compound are not widely available, research on analogous long-chain fatty acid amides provides a robust framework for how such models are constructed and applied. A pertinent example is the QSAR study of various fatty acid derivatives, including the closely related Stearoyl diethanolamide, to predict their performance as lubricant additives. researchgate.netusk.ac.id This research demonstrates a clear correlation between theoretical molecular descriptors and functional properties.
In these studies, descriptors are calculated using methods like Density Functional Theory (DFT), a quantum mechanical modeling technique. researchgate.netusk.ac.id Key descriptors often include:
Softness: A chemical reactivity descriptor that indicates the molecule's ability to accept or donate electrons, influencing its adsorption onto surfaces. researchgate.netusk.ac.id
These descriptors are then correlated with experimentally measured performance metrics using linear regression models. For lubricant additives, this could be properties like weld load or wear scar diameter. researchgate.netusk.ac.id A similar approach for this compound as a surfactant would correlate its theoretical descriptors with properties like critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency. mdpi.commdpi.com
Table 1: Example of Theoretical Descriptors Used in QSAR Models for Fatty Amide Derivatives This table is representative of data from studies on analogous compounds like Stearoyl diethanolamide and illustrates the type of descriptors used. researchgate.netusk.ac.id
| Descriptor | Definition | Relevance to this compound Function |
| Total Energy (E_total) | The total electronic energy of the molecule in its optimized geometry. | Indicates molecular stability; relates to the energy of adsorption on surfaces. |
| Dipole Moment (µ) | A measure of the net molecular polarity arising from charge separation. | Crucial for surfactant activity, governing interactions at oil-water interfaces. |
| Hardness (η) | Resistance of a molecule to change its electron distribution. | Influences the reactivity and interaction strength with other chemical species. |
| Softness (S) | The reciprocal of hardness; indicates the ease of electron cloud deformation. | Relates to the molecule's ability to interact and form films on surfaces. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Define the molecule's ability to donate or accept electrons in chemical reactions. |
By establishing a validated QSAR model, the performance of novel or modified fatty acid diethanolamides could be predicted computationally, accelerating the design of more effective surfactants, emulsifiers, or lubricants.
Reaction Mechanism Elucidation via Computational Pathways
The primary industrial synthesis of this compound involves the amidation of behenic acid or its methyl ester with diethanolamine (B148213), typically at elevated temperatures and sometimes with the aid of a catalyst to drive off the water or methanol (B129727) byproduct. acs.org This is often a reversible, equilibrium-limited reaction, where understanding the reaction mechanism is key to optimizing yield and purity. acs.org
Computational chemistry provides the tools to elucidate the step-by-step pathway of such reactions at the molecular level. Using quantum mechanics methods like Density Functional Theory (DFT), researchers can map the entire potential energy surface of the reaction. mdpi.commdpi.com This involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates.
Transition State Searching: Identifying the highest-energy point along the reaction coordinate between two states (the "saddle point"), which represents the activation barrier.
Energy Calculation: Determining the relative energies (e.g., Gibbs Free Energy, ΔG) of all species along the pathway.
For the amidation of a fatty acid with diethanolamine, the computational pathway would likely investigate key steps such as the nucleophilic attack of the diethanolamine nitrogen on the fatty acid's carbonyl carbon, the formation of a tetrahedral intermediate, subsequent proton transfers, and the final elimination of a water molecule to form the stable amide product. mdpi.comacs.org
Computational studies on the enzymatic hydrolysis of related N-acylethanolamines have successfully used these methods to detail the reaction mechanism, including the characterization of transition states and the calculation of energy profiles, providing a blueprint for how such an analysis would be applied to the synthesis of this compound. mdpi.comunipr.it
Table 2: Representative Data from a Computational Elucidation of an Amidation Reaction Pathway This table is a hypothetical representation of the data that would be generated from a DFT study of the this compound synthesis mechanism.
| Reaction Step | Description | Calculated Parameter | Representative Value |
| 1. Reactant Complex | Behenic acid and diethanolamine associate. | Relative Energy (ΔG) | 0 kcal/mol (Reference) |
| 2. Transition State 1 | Nucleophilic attack of amine on carbonyl carbon. | Activation Energy (ΔG‡) | +20 to +30 kcal/mol |
| 3. Tetrahedral Intermediate | Formation of a transient species with a C-O- and C-N bond. | Relative Energy (ΔG) | +5 to +10 kcal/mol |
| 4. Transition State 2 | Proton transfer and preparation for water elimination. | Activation Energy (ΔG‡) | +15 to +25 kcal/mol |
| 5. Product Complex | This compound and water are formed. | Relative Energy (ΔG) | -5 to -15 kcal/mol |
Analytical Methodologies for Detection and Quantification in Academic Contexts
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing complex mixtures. openaccessjournals.combiomedpharmajournal.org High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are prominently used for the analysis of fatty acid diethanolamides and related compounds. openaccessjournals.combre.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. openaccessjournals.combiomedpharmajournal.org It is particularly suitable for non-volatile or thermally unstable compounds like fatty acid diethanolamides. openaccessjournals.comthescipub.com HPLC separations and quantitative analyses have been developed for fatty acid monoethanolamides and diethanolamides, utilizing both reverse-phase and adsorption techniques. tandfonline.comtandfonline.com These methods can be used to monitor the progress of condensation reactions and to determine the composition of the final products without extensive preliminary treatment. tandfonline.comtandfonline.com
The development of an HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a detector to achieve the desired separation and sensitivity. openaccessjournals.combiomedpharmajournal.org For fatty acid amides, reversed-phase columns such as C18 are commonly used. nih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water. tandfonline.comresearchgate.netnih.gov Detection can be achieved using a variety of detectors, with UV detectors being common, especially when the analyte can be derivatized to include a chromophore for enhanced detection. researchgate.netnih.gov A differential refractometer can also be used for detection without derivatization. tandfonline.comtandfonline.com
| Parameter | Description | Source(s) |
|---|---|---|
| Column Type | Reverse Phase (e.g., Octadecylsilane - ODS, C18) or Adsorption columns. | tandfonline.comnih.govresearchgate.net |
| Mobile Phase | Mixtures of solvents such as Tetrahydrofuran/Acetonitrile/Water (e.g., 43:43:14 v/v) or n-hexane/isopropanol (B130326)/acetic acid (e.g., 80:20:1 v/v). | tandfonline.com |
| Detector | Differential Refractometer, UV Detector (often following derivatization), or Mass Spectrometry (LC-MS). | thescipub.comtandfonline.comresearchgate.net |
| Sample Preparation | Often requires simple dissolution in the eluent without extensive cleanup. Derivatization may be used to enhance detectability. | thescipub.comtandfonline.comtandfonline.com |
Gas Chromatography (GC) is a versatile analytical technique used to separate and analyze volatile compounds. birchbiotech.com For the analysis of Behenoyl diethanolamide, GC is particularly useful for assessing purity and analyzing volatile precursors. thescipub.combirchbiotech.com While fatty acid amides themselves can have low volatility, GC methods have been developed for their analysis, sometimes requiring derivatization to increase volatility and thermal stability. nih.gov Trimethylsilylation is one such derivatization technique that allows for the analysis of fatty acid amides at high temperatures. nih.gov
GC analysis is highly effective for separating complex mixtures of fatty acid diethanolamides and can identify non-epoxidized and epoxidized forms, as well as residual precursors like diethanolamine (B148213) and glycerol. thescipub.com The choice of column is critical; polar capillary columns are often used for the separation of these compounds. researchgate.net Flame Ionization Detectors (FID) are commonly employed due to their general sensitivity to organic compounds. researchgate.netscispace.com For more definitive identification, GC is often coupled with Mass Spectrometry (GC-MS). researchgate.netnih.gov Purity is determined by dividing the peak area of the target compound by the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com
| Parameter | Description | Source(s) |
|---|---|---|
| Column Type | Polar capillary columns (e.g., 5% phenyl-95% dimethyl-polysiloxane) or packed columns like Tenax-GC. | bre.comresearchgate.netresearchgate.net |
| Carrier Gas | Helium or Nitrogen. | bre.com |
| Detector | Flame Ionization Detector (FID), Thermoionic Selective Detector (TSD), or Mass Spectrometry (MS). | researchgate.netresearchgate.net |
| Sample Preparation | Extraction with solvents like isopropanol. Derivatization (e.g., trimethylsilylation) may be required to increase volatility and thermal stability. | researchgate.netnih.govresearchgate.net |
| Injection | Splitless injection is often used for trace analysis. | scispace.com |
Ion Chromatography (IC) is a powerful technique for the determination of ionic species. psu.eduthermofisher.com It is particularly well-suited for quantifying residual diethanolamine, a key precursor in the synthesis of this compound. metrohm.comresearchgate.net The presence of residual diethanolamine is a critical quality parameter for fatty acid diethanolamide products. researchgate.netscispace.com
IC methods for diethanolamine typically use a cation exchange column for separation. metrohm.comresearchgate.net The mobile phase, or eluent, is an acidic solution, such as methanesulfonic acid, which facilitates the separation of the protonated amine. psu.eduresearchgate.net Detection is commonly achieved through suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent. psu.eduthermofisher.com Coupling IC with mass spectrometry (IC-MS) can provide even greater selectivity and lower detection limits, which is especially useful when analyzing complex matrices or when a large excess of other ions like ammonia (B1221849) is present. psu.eduresearchgate.net
| Parameter | Description | Source(s) |
|---|---|---|
| Column Type | Cation exchange columns (e.g., Metrosep C 4, Dionex IonPac CS16/CS19). | thermofisher.commetrohm.com |
| Eluent | Aqueous acidic solutions, such as Methanesulfonic Acid (MSA). | psu.eduresearchgate.net |
| Detection | Suppressed conductivity detection or mass spectrometry (MS). | psu.eduthermofisher.comresearchgate.net |
| Application | Quantification of residual diethanolamine in industrial process solutions and final products. | metrohm.comresearchgate.net |
Sample Preparation and Extraction Protocols
Effective sample preparation is crucial for accurate chromatographic analysis, as it involves isolating the analyte of interest from a complex sample matrix. ulpgc.es For this compound and its precursors, techniques like micellar extraction and in situ derivatization are employed to enhance extraction efficiency and analytical sensitivity. ulpgc.esrsc.org
Micellar extraction is a sample preparation technique that uses surfactant solutions to extract and preconcentrate analytes from aqueous samples. ulpgc.esmdpi.com This method provides an alternative to traditional liquid-liquid extraction using organic solvents. ulpgc.es The process relies on the ability of surfactant molecules to form micelles, which can solubilize analytes in their hydrophobic cores. nih.gov
One common micellar extraction method is cloud-point extraction (CPE), where a nonionic surfactant solution is heated above its cloud-point temperature, causing it to separate into a small, surfactant-rich phase that contains the concentrated analyte. ulpgc.esresearchgate.net This technique has been successfully used for the extraction of diethanolamine from cosmetic samples. rsc.org The choice of surfactant is critical; for instance, Triton X-114 has been used in the micellar extraction of diethanolamine. rsc.org The efficiency of the extraction can be optimized by adjusting parameters such as surfactant concentration, pH, and the addition of salt. rsc.orgnih.gov
In situ derivatization is a strategy where the analyte is chemically modified within the sample matrix to create a derivative that is more easily detected by analytical instruments. rsc.orgresearchgate.net This is particularly useful for compounds that lack a strong chromophore for UV detection or are not sufficiently volatile for GC analysis. nih.govrsc.org
For the analysis of diethanolamine, in situ derivatization can be combined with micellar extraction. rsc.org For example, diethanolamine can be reacted with dansyl chloride within a micellar medium to form a fluorescent derivative, which can then be extracted and analyzed by HPLC with high sensitivity. rsc.org Fatty acids can also be derivatized to form amides by reacting with reagents like (R)-(+)-1-phenylethylamine, which allows for their analysis by HPLC with UV or mass spectrometric detection. nih.gov For GC analysis, fatty acid amides can be converted to their trimethylsilyl (B98337) derivatives to improve thermal stability and chromatographic performance. nih.gov This derivatization step is essential for achieving low detection limits, often in the picomole to femtomole range. nih.gov
Spectroscopic Detection and Quantification Methods
Spectroscopic methods are a cornerstone of analytical chemistry, offering sensitive and selective means to identify and measure chemical compounds. For this compound, which lacks a strong native chromophore for direct UV-Vis analysis, these methods often involve derivatization or coupling with specialized detectors.
Thermal Energy Analyzer (TEA) Integration for Specific Analytes
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitroso compounds. While this compound itself is not a nitrosamine, its precursor, diethanolamine (DEA), can react with nitrosating agents to form the carcinogenic N-nitrosodiethanolamine (NDELA). scispace.com Analytical strategies, therefore, often involve the intentional nitrosation of any free DEA present in a sample containing fatty acid diethanolamides, followed by detection of the resulting NDELA using High-Performance Liquid Chromatography (HPLC) coupled with a TEA detector (LC-TEA). certified-laboratories.comoup.com
This indirect approach allows for the quantification of residual DEA in fatty acid diethanolamide raw materials. For instance, a liquid chromatography method has been described for the determination of DEA in shampoo products containing fatty acid diethanolamides. certified-laboratories.com In this method, the sample is treated with an acidic solution of sodium nitrite (B80452) to convert DEA to NDELA, which is then extracted and analyzed by LC-TEA. certified-laboratories.com To prevent the artifactual formation of NDELA during sample preparation from the diethanolamide itself, an antioxidant such as 4-hexyloxyaniline may be added. scispace.com The TEA detector works by pyrolyzing the eluent from the HPLC column, which breaks the N-NO bond in any nitrosamines present. The resulting nitric oxide (NO) radical is then reacted with ozone to produce electronically excited nitrogen dioxide, which emits light upon relaxation. This emitted light is detected by a photomultiplier tube, providing a signal that is proportional to the amount of the nitroso compound.
UV-Vis Spectroscopy for Chromophore-Containing Derivatives
This compound does not possess a significant chromophore, a part of a molecule responsible for absorbing ultraviolet or visible light, making its direct detection by UV-Vis spectroscopy challenging due to low sensitivity. mdpi.com To overcome this limitation, derivatization techniques are employed to attach a chromophoric or fluorophoric label to the molecule. researchgate.netresearchgate.net This process converts the analyte into a product that can be readily detected and quantified at a specific wavelength. researchgate.net
For fatty acid amides, derivatization often targets the functional groups available, such as the hydroxyl groups in the case of this compound. Reagents that react with hydroxyl or amine groups to introduce an aromatic ring system or other conjugated system can be utilized. For example, various labeling reagents have been developed for the analysis of compounds with carboxyl groups, and similar principles can be applied to the hydroxyl groups of this compound. researchgate.net
The derivatized product will exhibit a strong absorbance at a characteristic wavelength, which can be measured using a standard UV-Vis spectrophotometer. The choice of derivatizing agent is critical and depends on factors such as reaction efficiency, stability of the derivative, and the absence of interfering absorptions from other sample components at the chosen analytical wavelength. The use of derivative spectroscopy, which involves plotting the first or higher derivatives of absorbance with respect to wavelength, can further enhance selectivity by resolving overlapping spectral bands. whoi.eduajpaonline.com
Method Validation and Performance Characteristics
The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. certified-laboratories.com This process involves a series of experiments to evaluate key performance parameters as outlined by guidelines from organizations such as the International Council for Harmonisation (ICH) and ISO standards for cosmetics. certified-laboratories.comfilab.fr
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. scispace.com
For methods involving the analysis of fatty acid diethanolamides, these limits are crucial for determining trace impurities or residual reactants. In a gas chromatography (GC) method developed for determining DEA in fatty acid diethanolamides, the limit of detection was approximately 0.05 µg/g of the sample. scispace.com For the analysis of NDELA in fatty acid diethanolamides by LC-TEA, a detection limit of 0.6 ng was reported, corresponding to 25 ppb in the test sample. scispace.com In another study using micellar extraction and in-situ derivatization coupled with HPLC for diethanolamine in cosmetics, the LOD and LOQ were found to be 0.57 µg/g and 1.72 µg/g, respectively. ajpaonline.com
A summary of LOD and LOQ values for related analytes is presented in the table below.
| Analyte | Matrix | Analytical Method | LOD | LOQ |
| Diethanolamine (DEA) | Fatty Acid Diethanolamides | GC-FID | 0.05 µg/g | Not Reported |
| N-Nitrosodiethanolamine (NDELA) | Fatty Acid Diethanolamides | LC-TEA | 25 ppb (0.025 µg/g) | Not Reported |
| Diethanolamine (DEA) | Cosmetics | Micellar Extraction-HPLC | 0.57 µg/g | 1.72 µg/g |
Assessment of Recovery and Precision (Relative Standard Deviations)
Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of a known amount of analyte that is recovered from a sample matrix. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
For the analysis of DEA in fatty acid diethanolamides, recovery studies have been conducted by fortifying samples with known amounts of the analyte. In one study, the recovery of DEA from cocamide DEA and lauramide DEA at fortification levels ranging from 0.50% to 5.00% ranged from 94% to 100%. scispace.com Similarly, the recovery of NDELA from these matrices at fortification levels of 50, 100, and 200 ppb averaged 95%. scispace.com A liquid chromatography method for DEA in shampoo products containing fatty acid diethanolamides showed recoveries ranging from 70% to 105% at fortification levels of 25, 250, and 1000 ppm. oup.com
The table below summarizes recovery and precision data from relevant studies.
| Analyte | Matrix | Fortification Level | Average Recovery (%) | Precision (RSD %) |
| Diethanolamine (DEA) | Cocamide DEA | 0.50 - 5.00% | 95 | 4.28 |
| Diethanolamine (DEA) | Lauramide DEA | 0.50 - 5.00% | 94 | 5.72 |
| N-Nitrosodiethanolamine (NDELA) | Cocamide DEA | 50 - 200 ppb | 94 | 7.0 |
| N-Nitrosodiethanolamine (NDELA) | Lauramide DEA | 50 - 200 ppb | 93 | 6.6 |
| Diethanolamine (DEA) | Shampoo | 25, 250, 1000 ppm | 70 - 105 | Not Reported |
| Diethanolamine (DEA) | Cosmetics | Not Specified | 89.9 - 96.4 | 3.9 - 5.2 |
Selectivity and Robustness Evaluation
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other formulation ingredients. mdpi.com For HPLC methods, selectivity is often demonstrated by achieving baseline separation of the analyte peak from other peaks in the chromatogram. thescipub.com In the analysis of fatty acid diethanolamides, potential interferences could arise from other fatty acid derivatives, unreacted starting materials, or other cosmetic ingredients. atamanchemicals.comnih.gov The use of highly selective detectors like the Thermal Energy Analyzer significantly enhances the selectivity for specific analytes like nitrosamines. scispace.com
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, these parameters might include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. mdpi.com Robustness is typically evaluated during method development by systematically varying these parameters and observing the effect on the analytical results, often using experimental designs like Plackett-Burman. researchgate.net A robust method is crucial for ensuring inter-laboratory reproducibility and for the successful transfer of the method from a research and development setting to a quality control environment. mdpi.com
Enzymatic and Microbial Biodegradation of Behenoyl Diethanolamide
Identification and Isolation of Degrading Microorganisms
The biodegradation of amides is facilitated by a diverse range of microorganisms that utilize these compounds as a source of essential nutrients like carbon and nitrogen. researchgate.netresearchgate.net The isolation of such microbes often involves enrichment cultures from contaminated soils or industrial effluents where these compounds are present. researchgate.netresearchgate.net
Numerous bacterial species have been identified for their capacity to degrade various amide-containing compounds. nih.gov Genera such as Pseudomonas, Rhodococcus, Sphingomonas, and Delftia are frequently cited for their metabolic versatility. researchgate.netnih.govnih.govnih.gov For instance, a strain of Pseudomonas sp. isolated from contaminated soil demonstrated the ability to degrade amides like acetamide (B32628) and propionamide. researchgate.net Similarly, Sphingosinicella microcystinivorans strain B-9 has been shown to readily hydrolyze compounds with amide and ester bonds. mdpi.com
While direct studies on behenoyl diethanolamide are limited, the degradation of other fatty acid amides and related structures by these bacteria provides a strong indication of their potential role. For example, Rhodococcus erythropolis MP50 produces an amidase that hydrolyzes a wide range of aromatic and aliphatic amides, particularly those with hydrophobic residues. researchgate.netnih.gov The long C22 behenoyl chain in this compound represents such a hydrophobic residue, suggesting that bacteria from this genus could be effective degraders.
The following table summarizes bacterial genera known for degrading amide-containing compounds, which are relevant for the potential biodegradation of this compound.
| Bacterial Genus | Degraded Amide/Related Compound | Source/Environment | Reference |
| Pseudomonas | Aniline, Acrylamide, Acetamide | Contaminated Soil, Industrial Waste | researchgate.netnih.gov |
| Rhodococcus | 2-Arylpropionamides (e.g., Naproxen amide) | Soil | researchgate.netnih.gov |
| Sphingomonas | Amides and Esters with Amino Acids | Environmental | mdpi.com |
| Delftia | Chloroacetanilide | Agricultural Soil | nih.gov |
| Alcaligenes | Flonicamid (contains amide group) | Agricultural Soil | frontiersin.org |
Fungi, particularly yeast and molds, are also significant contributors to amide hydrolysis in the environment. nih.govresearchgate.net A study analyzing 500 yeast strains from clinical specimens found that many species could hydrolyze a range of simple amides, indicating widespread amidase activity among these fungi. nih.gov Species from genera such as Aspergillus and Trametes are well-known for producing a variety of hydrolytic enzymes. researchgate.netresearchgate.net
The ericoid mycorrhizal fungus Rhizoscyphus ericae has demonstrated an ability to grow on recalcitrant nitrogen-containing compounds, including amides. researchgate.netgrafiati.com Fungi like Aspergillus niger produce enzymes capable of hydrolyzing amide bonds in complex molecules. researchgate.net Lipolytic fungi are also relevant, as lipases can catalyze amidation reactions and, under hydrolytic conditions, the reverse reaction. google.com Fungal lipases from Thermomyces lanuginosus and Rhizomucor miehei are known to act on amide and ester bonds. google.com
| Fungal Genus | Degraded Amide/Related Compound | Key Feature | Reference |
| Aspergillus | Ochratoxin A (contains amide bond) | Produces amidohydrolases | researchgate.net |
| Rhizoscyphus | Recalcitrant amides | Can use amides as a sole nutrient source | researchgate.net |
| Candida | Fatty Acids (synthesis of amides) | Produces lipases with amidation/hydrolysis activity | nih.gov |
| Yeast spp. | Simple amides (e.g., Acetamide, Alaninamide) | Widespread amidase activity | nih.gov |
Characterization of Key Enzymatic Systems
The breakdown of this compound is primarily an enzymatic process targeting the amide linkage. The key enzymes involved are amidases, also known as amidohydrolases, and lipases, which can exhibit secondary amidase activity. nih.govnih.gov
Amidases (E.C. 3.5.1.4) are enzymes that specifically catalyze the hydrolysis of the C-N bond in amide compounds, producing a carboxylic acid and an amine. frontiersin.org In the case of this compound, this would yield behenic acid and diethanolamine (B148213). Amidases from various bacterial sources, such as Rhodococcus erythropolis, have been shown to be highly effective against amides with hydrophobic side chains, which is characteristic of this compound. nih.gov Some amidases belong to the nitrilase superfamily and typically hydrolyze short-chain aliphatic amides, while others have broader substrate specificity. uct.ac.za
Lipases (E.C. 3.1.1.3) are primarily known for hydrolyzing ester bonds in triacylglycerols. nih.gov However, they are remarkably versatile and can also catalyze the synthesis and hydrolysis of amides under specific conditions. nih.govresearchgate.netresearchgate.net The lipase (B570770) from Candida antarctica (Novozym 435) is widely used to catalyze the amidation of fatty acids with diethanolamine to produce fatty acid diethanolamides. nih.gov The reverse reaction, hydrolysis, is thermodynamically favorable in aqueous environments, suggesting that lipases present in wastewater treatment plants or soil can contribute to the degradation of this compound. nih.gov Some lipases have been found to possess dual functionality, showing both esterase and amidase activity. nih.gov
The enzymes responsible for degrading environmental contaminants like this compound are often extracellular, secreted by microorganisms to break down complex molecules into smaller units that can be absorbed. The isolation and purification of these enzymes are crucial for understanding their function and potential applications in bioremediation.
Standard biochemical techniques are employed for this purpose. A typical purification protocol involves several steps:
Ammonium Sulfate Precipitation : Used to concentrate the protein from the culture supernatant. nih.gov
Chromatography : Multiple chromatography steps are used for separation. This includes anion exchange chromatography, hydrophobic interaction chromatography, and gel filtration (size-exclusion chromatography) to separate the target enzyme based on charge, hydrophobicity, and size, respectively. nih.govnih.gov
For example, an amidase from Rhodococcus erythropolis MP50 was purified to homogeneity, revealing it to be a large enzyme composed of identical subunits. researchgate.netnih.gov Similarly, a highly active amide hydrolase, DamH, was purified from Delftia sp. T3-6. nih.gov This enzyme was found to have a molecular mass of 32 kDa and could hydrolyze both amide and ester bonds. nih.gov Heat treatment has also been used as an effective partial purification step for thermostable enzymes, such as an amidase from Geobacillus pallidus, where heating the soluble fraction to 65°C precipitates many other proteins. uct.ac.za
| Enzyme | Source Organism | Purification Steps | Molecular Weight | Reference |
| Enantioselective Amidase | Rhodococcus erythropolis MP50 | Chromatography | ~480 kDa (total), 61 kDa (subunit) | researchgate.netnih.gov |
| Amide Hydrolase (DamH) | Delftia sp. T3-6 | Ammonium Sulfate Precipitation, Anion Exchange, Hydrophobic Interaction, Gel Filtration | 32 kDa | nih.gov |
| Amidase | Geobacillus pallidus RAPc8 | Heat Treatment (partial purification) | N/A | uct.ac.za |
| Ochratoxin A Hydrolase | Aspergillus niger | Acetone Precipitation, Anion Exchange Chromatography | N/A | researchgate.net |
Mechanistic Pathways of Enzymatic Hydrolysis
The enzymatic hydrolysis of an amide bond, such as the one in this compound, follows a general mechanism of nucleophilic acyl substitution. libretexts.org The process is catalyzed by a hydrolytic enzyme, which provides a specific active site to facilitate the reaction.
In both acidic and basic chemical hydrolysis, the core process involves the attack of a nucleophile (water or a hydroxide (B78521) ion) on the carbonyl carbon of the amide. libretexts.org Enzymes significantly lower the activation energy for this reaction. The mechanism within an enzyme's active site, such as a serine protease or amidase, typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp). acs.org
The generally accepted pathway proceeds as follows:
Acyl-Enzyme Intermediate Formation : A nucleophilic residue in the enzyme's active site (like serine) attacks the carbonyl carbon of the amide group in this compound. This forms a tetrahedral intermediate. libretexts.orgacs.org
Amine Release : The intermediate collapses, leading to the cleavage of the C-N bond. The diethanolamine portion is released, while the behenoyl group remains covalently bonded to the enzyme, forming an acyl-enzyme intermediate. libretexts.org
Deacylation : A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This creates a second tetrahedral intermediate. libretexts.org
Carboxylic Acid Release : This final intermediate collapses, releasing the behenic acid and regenerating the free enzyme, which is then ready to catalyze another reaction. libretexts.org
Stereoelectronic effects are crucial, dictating the specific orientation of atoms during the reaction. acs.org For tertiary amides, it has been proposed that the nucleophilic attack may occur from an anti position relative to the traditional syn attack seen with secondary amides, which could be relevant for the substituted nitrogen in diethanolamides. acs.org
Elucidation of Metabolic Intermediates
The biodegradation of this compound is predicted to proceed through the breakdown of its two primary components: the C22 saturated fatty acid, behenic acid, and the diethanolamine head group. The metabolic intermediates are therefore likely to be the products of the separate degradation pathways of these two molecules.
For the behenic acid moiety, which is a very long-chain fatty acid, the primary metabolic pathway is β-oxidation . researchgate.net In this process, the fatty acid is sequentially shortened by two carbon atoms in each cycle, yielding acetyl-CoA. This process occurs in both aerobic and anaerobic bacteria. researchgate.netnih.gov Under aerobic conditions, the acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. Under anaerobic conditions, the degradation of long-chain fatty acids is a more complex process involving syntrophic cooperation between different microbial species. nih.gov
The degradation of the diethanolamine portion has been studied more directly. Research on the biodegradation of diethanolamine by various bacteria, including a yellow Gram-negative rod and a nitrate-reducing bacterium, has identified key metabolic intermediates. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov These studies indicate that diethanolamine is converted to ethanolamine (B43304) and glycolaldehyde . microbiologyresearch.orgmicrobiologyresearch.org Subsequently, ethanolamine can be metabolized to acetaldehyde (B116499). microbiologyresearch.orgmicrobiologyresearch.org
While direct evidence for the metabolic intermediates of this compound is not available, based on the degradation of its components, the following intermediates are proposed:
Behenic acid
Diethanolamine
Acetyl-CoA (from β-oxidation of behenic acid)
Ethanolamine
Glycolaldehyde
Acetaldehyde
Proposed Biotransformation Routes and Mineralization
Based on the identified metabolic intermediates of its constituent parts, a putative biotransformation pathway for this compound can be proposed. The initial step would likely involve the enzymatic cleavage of the amide bond, releasing behenic acid and diethanolamine. However, as some studies on similar fatty acid diethanolamides suggest resistance of the amide bond to hydrolysis, an alternative initial step could be the oxidation of the fatty acid chain. nih.gov
Route 1: Initial Amide Bond Hydrolysis
Hydrolysis: An amidase enzyme cleaves the amide bond of this compound, releasing behenic acid and diethanolamine.
Fatty Acid Degradation: The released behenic acid enters the β-oxidation pathway, where it is progressively broken down into acetyl-CoA units. researchgate.net
Diethanolamine Degradation: Diethanolamine is oxidized to ethanolamine and glycolaldehyde. microbiologyresearch.orgmicrobiologyresearch.org Ethanolamine is further converted to acetaldehyde. microbiologyresearch.orgmicrobiologyresearch.org
Mineralization: The resulting acetyl-CoA, glycolaldehyde, and acetaldehyde are further metabolized through central metabolic pathways, such as the TCA cycle, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen.
Route 2: Initial Fatty Acid Oxidation
Terminal Oxidation: The terminal methyl group of the behenic acid chain is oxidized to a primary alcohol, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid derivative of the original molecule. frontiersin.org
Chain Shortening: This modified fatty acid chain could then undergo degradation, potentially followed by the cleavage of the amide bond.
The complete mineralization of this compound is contingent on the ability of the microbial community to degrade both the long-chain fatty acid and the diethanolamine moiety. The presence of a diverse microbial consortium with a broad range of enzymatic capabilities is therefore crucial for the complete breakdown of this compound in the environment.
Influence of Environmental Factors on Biodegradation Kinetics
The rate of biodegradation of this compound is significantly influenced by various environmental parameters that affect microbial growth and enzymatic activity.
pH and Temperature Effects on Enzymatic Activity
The activity of the enzymes responsible for the degradation of this compound is highly dependent on pH and temperature. While specific optimal values for the enzymes involved in this compound degradation are not documented, general principles of enzyme kinetics apply.
pH: Most microbial enzymes function optimally within a specific pH range, typically between 6.0 and 8.0 for environmental microorganisms. Extreme pH values can lead to the denaturation of enzymes, altering their three-dimensional structure and rendering them inactive. For alkanolamines, biodegradation is generally observed in a wide range of environments, suggesting that the responsible microorganisms can adapt to varying pH conditions.
Temperature: Temperature affects the rate of enzymatic reactions, with an optimal temperature at which the enzyme exhibits maximum activity. Below the optimum, the reaction rate decreases, while above the optimum, the enzyme begins to denature, leading to a rapid loss of activity. The biodegradation of related compounds has been observed in both mesophilic and thermophilic conditions, indicating that different microbial populations with varying temperature optima can be involved in the degradation process.
The following table provides a general overview of the expected effects of pH and temperature on the enzymatic activity related to the biodegradation of this compound, based on general microbial and enzymatic principles.
| Environmental Factor | Effect on Enzymatic Activity | General Optimal Range for Microbial Degradation |
| pH | Influences the ionization state of the enzyme's active site and the substrate. Extreme pH can cause irreversible denaturation. | 6.0 - 8.0 |
| Temperature | Increases reaction rates up to an optimum. High temperatures cause denaturation and loss of activity. Low temperatures reduce activity. | 20°C - 40°C (Mesophilic) |
Substrate Concentration and Bioavailability
The concentration of this compound can have a dual effect on its biodegradation. At low concentrations, the rate of degradation is often proportional to the substrate concentration. However, at high concentrations, it can become inhibitory to microbial growth and enzymatic activity, a common phenomenon in the biodegradation of many organic compounds.
Due to its long alkyl chain, this compound has low water solubility, which can limit its bioavailability to microorganisms. The compound may adsorb to particulate matter in soil and sediment, further reducing its availability for microbial uptake and degradation. The presence of other surfactants or emulsifiers can potentially increase its solubility and, consequently, its biodegradation rate.
Bioremediation Potential and Environmental Fate Considerations
The inherent biodegradability of both the behenic acid and diethanolamine components of this compound suggests a significant potential for its removal from contaminated environments through bioremediation. nih.gov The widespread presence of microorganisms capable of degrading long-chain fatty acids and alkanolamines in various ecosystems supports this potential. nih.gov
The environmental fate of this compound is largely governed by its partitioning behavior and biodegradation rate. Given its chemical structure, it is expected to have a low vapor pressure and a tendency to partition to soil and sediment. Its low water solubility will limit its mobility in aquatic systems. Biodegradation is expected to be the primary mechanism for its removal from the environment. The rate of this degradation will be influenced by the environmental conditions discussed above, as well as the presence of a competent microbial population.
The potential for this compound to persist in the environment is considered low, provided that conditions are favorable for microbial activity. However, under conditions that inhibit microbial growth, such as extreme pH, low temperatures, or the absence of essential nutrients, its persistence could be prolonged.
Investigations into Interfacial Phenomena and Supramolecular Assembly
Adsorption at Interfaces and Surface Tension Reduction
The amphiphilic structure of Behenoyl diethanolamide, featuring a non-polar tail and a polar head, drives its accumulation at interfaces, such as the air-water or oil-water interface. uniba.sk This adsorption disrupts the cohesive energy at the surface of the liquid, resulting in a reduction of surface or interfacial tension. researchgate.net The efficiency of a surfactant is often characterized by its ability to lower surface tension at low concentrations. For fatty acid diethanolamides, this property is crucial for their function as wetting agents, emulsifiers, and detergents. researchgate.netias.ac.in
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration above which individual surfactant molecules (monomers) begin to aggregate spontaneously to form organized structures called micelles. uniba.sksigmaaldrich.com Below the CMC, the surface tension of a solution containing this compound decreases as its concentration increases. However, once the CMC is reached, the interface becomes saturated with surfactant molecules, and additional molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. dataphysics-instruments.com
The CMC is a critical indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles. The presence of the amide group in fatty acid amides has been found to lower the CMC, an effect attributed to the potential for hydrogen bonding between adjacent molecules at the interface and in the micelle. researchgate.net
Several methods are employed to determine the CMC:
Tensiometry: This is the most direct method, involving the measurement of surface tension as a function of surfactant concentration. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of concentration. dataphysics-instruments.com
Conductivity Measurement: For ionic surfactants, a distinct change in the slope of conductivity versus concentration marks the CMC. While this compound is non-ionic, this method is sometimes used for mixtures or if impurities introduce conductivity. uniba.sk
Fluorescence Probe Spectroscopy: This technique uses fluorescent molecules (probes) that are sensitive to the polarity of their microenvironment. A significant shift in the fluorescence spectrum occurs when the probes move from the polar aqueous environment into the non-polar core of the newly formed micelles, indicating the CMC. nih.gov
Dynamic Light Scattering (DLS): The intensity of scattered light increases significantly with the formation of larger aggregates (micelles) from smaller monomers. Plotting the scattering intensity against surfactant concentration reveals a sharp break at the CMC. malvernpanalytical.com
While specific experimental data for this compound is not extensively published, studies on similar long-chain fatty acid diethanolamides provide insight. For instance, novel aryl oleic diethanolamide surfactants have exhibited CMC values in the range of 10⁻⁵ to 10⁻⁹ mol/L, demonstrating high surface activity. researchgate.net The long C22 alkyl chain of this compound would be expected to result in a very low CMC in aqueous solutions due to its strong hydrophobicity.
Table 1: Common Techniques for CMC Determination
| Method | Principle | Typical Observation at CMC |
| Surface Tensiometry | Measures the tension at the air-liquid or liquid-liquid interface. | A sharp break in the plot of surface tension vs. log of concentration. dataphysics-instruments.com |
| Conductivity | Measures the electrical conductivity of the solution. | A distinct change in the slope of the specific conductance vs. concentration plot (primarily for ionic surfactants). uniba.sk |
| Fluorescence Probe | A fluorescent probe partitions into the hydrophobic micellar core. | A sudden change in the fluorescence intensity or a shift in the emission maximum. nih.gov |
| Dynamic Light Scattering (DLS) | Measures the size of particles by analyzing light scattering fluctuations. | A significant increase in scattered light intensity due to the formation of larger micellar aggregates. malvernpanalytical.com |
The relationship between the concentration of a surfactant at an interface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. researchgate.net Common models used to describe this behavior for surfactants include the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes that adsorption occurs as a monolayer on a surface with a finite number of identical and equivalent sites.
Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.net
The surface excess concentration (Γ) quantifies the amount of surfactant adsorbed per unit area at the interface relative to the bulk concentration. kruss-scientific.comncku.edu.tw It is a measure of how densely the surfactant molecules are packed at the surface. For non-ionic surfactants like this compound, the surface excess can be calculated from the slope of the surface tension (γ) versus log concentration (log C) plot below the CMC, using the Gibbs Adsorption Isotherm equation. gjournals.org
A higher surface excess concentration indicates a more crowded interface, which is crucial for functions like emulsification and foaming. tudelft.nl From the surface excess concentration at saturation (Γ_max), the minimum area occupied per surfactant molecule (A_min) at the interface can be calculated, providing insight into the orientation and packing of the molecules.
Table 2: Illustrative Data for Surface Excess Analysis
This table demonstrates the typical relationship between surfactant concentration, surface tension, and the calculated surface excess for a hypothetical non-ionic surfactant like this compound.
| Concentration (mol/L) | Surface Tension (mN/m) | Log (Concentration) | Surface Excess, Γ (mol/m²) |
| 1.0E-08 | 72.0 | -8.0 | (Calculated from slope) |
| 1.0E-07 | 65.0 | -7.0 | (Calculated from slope) |
| 1.0E-06 | 58.0 | -6.0 | (Calculated from slope) |
| 1.0E-05 | 51.0 | -5.0 | (Calculated from slope) |
| 5.0E-05 (CMC) | 45.0 | -4.3 | Γ_max |
| 1.0E-04 | 45.0 | -4.0 | - |
Micellar Structure and Morphology
Above the critical micelle concentration, this compound molecules aggregate to form micelles. These are dynamic structures where the hydrophobic behenoyl chains form a core, shielded from the aqueous environment, while the hydrophilic diethanolamide headgroups form the outer shell, or corona, interacting with water.
The size, shape, and distribution of micelles are key characteristics that influence the macroscopic properties of a surfactant solution, such as its viscosity and solubilization capacity. These properties can be investigated using several advanced analytical techniques:
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter of micelles. It analyzes the temporal fluctuations in the intensity of light scattered by the micelles as they undergo Brownian motion in the solution. malvernpanalytical.com The size distribution, or polydispersity, of the micelles can also be determined.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques provide detailed information about the size, shape (e.g., spherical, cylindrical, ellipsoidal), and internal structure of micelles. researchgate.netscientific.net
Transmission Electron Microscopy (TEM) with Cryogenic Fixation (Cryo-TEM): This imaging technique allows for direct visualization of the micelles by rapidly freezing the sample to preserve its structure in a vitrified state.
For many common non-ionic surfactants, micelle diameters typically range from a few to several nanometers. For example, DLS measurements have shown hydrodynamic diameters of approximately 7.5 nm for Triton X-100 and 11.7 nm for Tween-80. malvernpanalytical.com Given the very long C22 alkyl chain of this compound, its micelles would be expected to have a relatively large aggregation number (number of molecules per micelle) and a correspondingly larger size compared to surfactants with shorter chains. researchgate.netscielo.br
Table 3: Typical Micelle Sizes of Common Non-Ionic Surfactants Measured by DLS
| Surfactant | Chemical Family | Typical Hydrodynamic Diameter (nm) |
| Triton X-100 | Polyoxyethylene alkylphenyl ether | ~7.5 malvernpanalytical.com |
| Tween 20 | Polyoxyethylene sorbitan (B8754009) monolaurate | ~7.2 - 8.5 malvernpanalytical.comresearchgate.net |
| Tween 80 | Polyoxyethylene sorbitan monooleate | ~11.7 malvernpanalytical.com |
| n-octyl-β-D-thioglucoside (OTG) | Alkyl glucoside | Varies with conditions nih.gov |
The self-assembly of this compound in water is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic alkyl chains and water molecules. researchgate.net This hydrophobic effect is the primary driving force for micellization.
The process is governed by a balance of forces:
Hydrophobic Attraction: The strong tendency of the C22 behenoyl chains to escape the aqueous environment and associate with each other forms the core of the micelle.
Headgroup Repulsion/Interaction: While this compound is non-ionic, its bulky diethanolamide headgroups can experience steric repulsion. However, they can also form intermolecular hydrogen bonds, which can influence micellar stability and structure. researchgate.net
Geometric Packing Constraints: The relative sizes of the hydrophilic headgroup and the hydrophobic tail determine the preferred curvature of the aggregate. This is often described by the critical packing parameter (CPP), which helps predict whether spherical micelles, cylindrical micelles, bilayers (lamellar phases), or inverted structures will form.
For fatty acid amides, the presence of the amide linkage can promote hydrogen bonding between surfactant molecules, favoring closer packing and potentially more stable aggregates. researchgate.net In some cases, long-chain amphiphiles like fatty acid diethanolamides can form more complex structures beyond simple spherical micelles, such as lamellar liquid crystalline phases, especially at higher concentrations or in the presence of water. researchgate.net
Emulsion Stabilization Mechanisms
Emulsions are thermodynamically unstable systems of two immiscible liquids, such as oil and water. This compound functions as an emulsifying agent by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the droplets of the dispersed phase, thereby preventing or slowing down destabilization processes like coalescence and flocculation. tiiips.commdpi.comfiveable.me
As a non-ionic surfactant, the primary mechanism by which this compound stabilizes emulsions is steric stabilization . specialchem.commdpi.com This mechanism involves several key features:
Interfacial Film Formation: The surfactant molecules orient themselves at the oil-water interface, with their hydrophobic behenoyl tails penetrating the oil phase and their hydrophilic diethanolamide heads remaining in the aqueous phase. This forms a protective film around the dispersed droplets.
Physical Barrier: The layer of adsorbed surfactant molecules acts as a physical barrier. The bulky diethanolamide headgroups protrude into the continuous phase, and when two droplets approach each other, the overlap of these hydrophilic layers creates a strong steric repulsion. This repulsion prevents the droplets from coming into close contact and coalescing into larger droplets. researchgate.net
Viscoelastic Properties: The interfacial film can also possess viscoelastic properties that further enhance stability by resisting deformation and rupture.
Interfacial Film Formation and Stabilization
This compound contributes to the formation of stable interfacial films. ijirss.com When introduced into a system with two immiscible phases, such as oil and water, the surfactant molecules adsorb at the interface. This adsorption lowers the interfacial tension between the two phases. ijirss.com The mechanism of stabilization involves the formation of a cohesive film around the dispersed droplets, which acts as a barrier. ijirss.com This film can exhibit viscoelastic properties, providing mechanical strength to the interface and preventing its rupture. ijirss.commaxapress.com The stability of this film is crucial for maintaining the integrity of emulsions and foams over time. ijirss.comnih.gov The process of forming these protective films is complex and can be influenced by factors such as the concentration of the surfactant and the nature of the oil and aqueous phases. ijirss.comarxiv.org
The effectiveness of these interfacial films is linked to the arrangement of the surfactant molecules. The lipophilic tails orient themselves towards the oil phase, while the hydrophilic heads are directed towards the aqueous phase. This orientation creates a steric barrier that contributes to the repulsion between droplets, a phenomenon known as steric stabilization. ijirss.com This type of stabilization is particularly important in water-in-oil (W/O) emulsions. ijirss.com
Role in Emulsion Droplet Coalescence Prevention
A primary function of this compound in emulsions is to prevent the coalescence of dispersed droplets. ijirss.com Coalescence is a process where two or more droplets merge to form a single, larger droplet, ultimately leading to the breakdown of the emulsion. wiley-vch.de By forming a robust interfacial film, this compound creates a physical barrier that hinders direct contact between droplets. ijirss.com
Several mechanisms contribute to this prevention:
Steric Repulsion: The adsorbed surfactant layers on the surfaces of approaching droplets create a repulsive force when they begin to overlap, preventing the droplets from getting close enough to merge. ijirss.com This is a dominant stabilization mechanism for non-ionic surfactants like this compound. ijirss.com
Marangoni-Gibbs Effect: This effect helps to stabilize emulsions by counteracting the thinning of the liquid film between two approaching droplets. ijirss.com If the film starts to thin, the local surfactant concentration decreases, leading to an increase in interfacial tension in that area. This gradient in interfacial tension induces a flow of liquid back into the thinning area, thus healing the film and preventing coalescence. ijirss.com
Viscoelastic Film: The formation of a rigid and viscoelastic film around the droplets provides a mechanical barrier that resists deformation and rupture, thereby preventing coalescence. ijirss.com
The stability of an emulsion is also influenced by the concentration of the surfactant. A higher concentration generally leads to greater surface coverage on the droplets, which in turn enhances the stability against coalescence. nih.gov
Hydrophilic-Lipophilic Balance (HLB) Value Analysis
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. wikipedia.orglatamjpharm.org The HLB value is crucial for selecting the appropriate surfactant for a specific application, such as forming a water-in-oil (W/O) or oil-in-water (O/W) emulsion. wikipedia.org The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) character and higher values indicate a more hydrophilic (water-soluble) character. wikipedia.orghlbcalc.com
The HLB value of a surfactant can be calculated using various methods, with Griffin's method being one of the most common for non-ionic surfactants. wikipedia.orglatamjpharm.org This method is based on the molecular weight of the hydrophilic and lipophilic portions of the molecule. wikipedia.org Another method, proposed by Davies, calculates the HLB based on group numbers assigned to different chemical groups within the molecule. wikipedia.org
Table 1: General HLB Range and Surfactant Application
| HLB Range | Application |
|---|---|
| 1-3 | Antifoaming agent |
| 3-6 | W/O emulsifier |
| 7-9 | Wetting and spreading agent |
| 8-16 | O/W emulsifier |
| 13-16 | Detergent |
| 16-18 | Solubilizer or hydrotrope |
Data sourced from reference wikipedia.org
Foam Stabilization and Rheological Properties
This compound also plays a significant role in the stabilization of foams and the modification of the rheological properties of aqueous solutions.
Mechanism of Foam Boosting and Stabilization
Fatty acid diethanolamides, including this compound, are well-known for their ability to boost and stabilize foam in surfactant formulations. atamanchemicals.comenaspol.eu The mechanism of foam stabilization is closely related to the principles of interfacial film formation.
The addition of this compound to a formulation containing a primary surfactant can lead to a more stable and dense foam. atamanchemicals.com This is achieved through several actions:
Increased Surface Viscosity: The presence of this compound at the air-water interface of the foam lamellae (the thin liquid films between bubbles) increases the surface viscosity. This makes the film more resistant to drainage and rupture.
Gibbs-Marangoni Effect: Similar to its role in emulsions, this effect helps to heal any thinning spots in the foam lamellae. As a spot thins, the local surfactant concentration decreases, leading to a higher surface tension that draws liquid back into the area, thus stabilizing the film.
Improved Foam Structure: It contributes to a more uniform and finer bubble structure, resulting in a creamier and more stable foam. lerochem.eu
These compounds are often used as secondary surfactants to enhance the foaming properties of primary anionic surfactants. atamanchemicals.comresearchgate.net
Viscosity Modification in Aqueous Formulations
This compound and related fatty acid diethanolamides are effective viscosity-increasing agents in aqueous formulations. atamanchemicals.comenaspol.eu This thickening property is particularly useful in products like shampoos, liquid soaps, and other personal care items. enaspol.eu
The mechanism of viscosity modification involves the formation of mixed micellar structures. In an aqueous solution containing an anionic surfactant, the addition of a nonionic surfactant like this compound can lead to the formation of larger, elongated or worm-like micelles. These larger micelles entangle with each other, increasing the resistance to flow and thus raising the viscosity of the solution. enaspol.eu The ability to build viscosity allows for the desired product texture and stability without the need for inorganic salts in some formulations. enaspol.eu
Corrosion Inhibition Mechanisms in Chemical Systems
This compound, as part of the broader class of fatty acid alkanolamides, can function as a corrosion inhibitor. researchgate.netknowde.com Organic corrosion inhibitors typically work by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchcommons.orgmdpi.com
The primary mechanisms of corrosion inhibition by such organic compounds include:
Adsorption: The inhibitor molecules adsorb onto the metal surface. researchcommons.org This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of a coordinate bond between the inhibitor and the metal. mdpi.commdpi.com The presence of heteroatoms like nitrogen and oxygen in the diethanolamide group, with their lone pairs of electrons, facilitates this adsorption process. nih.gov
Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. mdpi.commdpi.com This film acts as a physical barrier, preventing corrosive species from reaching the metal. researchcommons.org The long hydrocarbon chain of the behenoyl group contributes to the formation of a dense, hydrophobic layer.
Mixed Inhibition: These types of inhibitors can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net They achieve this by blocking both anodic and cathodic sites on the metal surface through adsorption.
The effectiveness of the inhibition is dependent on the chemical structure of the inhibitor, its concentration, and the nature of the corrosive environment. mdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel Green Synthetic Routes
The traditional synthesis of behenoyl diethanolamide involves the amidation of behenic acid with diethanolamine (B148213), often requiring heat and catalysts. ontosight.ai While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which advocate for minimizing hazardous substances and increasing energy efficiency. researchgate.net
Enzymatic Synthesis: A promising green alternative is the use of enzymes as biocatalysts. Lipases, for instance, can catalyze the amidation reaction under milder conditions, reducing energy consumption. googleapis.com Enzymatic processes are known for their high selectivity, which can lead to purer products and reduce the need for extensive purification steps. googleapis.com Research into the enzymatic synthesis of alkyldiethanolamides has shown that reaction conditions such as temperature, reaction time, and the ratio of substrates to the enzyme are critical for optimizing yield. researchgate.net For example, studies on related fatty acid diethanolamides using immobilized lipase (B570770) from Candida antarctica have demonstrated efficient synthesis, providing a model for this compound production. googleapis.com
Microwave-Assisted Synthesis (MAOS): Microwave-assisted organic synthesis represents another significant green chemistry approach. ijnrd.org This technique utilizes microwave radiation to heat the reaction mixture directly and volumetrically, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating. researchgate.netillinois.edu The benefits of MAOS include enhanced reaction rates, higher yields, and improved product purity, which can reduce energy consumption and solvent use. nih.gov The application of microwave heating to the synthesis of amides has been shown to be highly efficient; for instance, the hydrolysis of benzamide, a related reaction, is completed in minutes under microwave conditions compared to an hour with conventional heating. ijnrd.org
| Synthesis Route | Key Advantages | Research Findings | Citations |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced energy consumption, lower waste generation. | Lipase catalysts (e.g., from Candida antarctica) can be used for regioselective esterification and amidation, yielding purer products. googleapis.com Optimal yields depend on pH, temperature, and substrate ratios. researchgate.net | googleapis.comresearchgate.net |
| Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times, increased reaction rates, higher yields, energy efficiency. | MAOS is a proven green method for various organic syntheses, including nitrogen heterocycles and amides. ijnrd.orgchim.it It offers uniform heating, leading to cleaner reactions. researchgate.net | researchgate.netijnrd.orgnih.govchim.it |
Advanced Spectroscopic Probes for In Situ Analysis of Interfacial Behavior
This compound's function in many applications is dictated by its behavior at interfaces (e.g., oil-water or air-water). Understanding and manipulating this behavior is key to optimizing its performance as an emulsifier or foam stabilizer. atamanchemicals.comenaspol.eu Advanced analytical techniques are crucial for providing real-time, in-situ insights into these complex interfacial phenomena.
Langmuir monolayer studies, for example, can be used to investigate the packing behavior of behenoyl derivatives at an air-water interface. google.com By measuring surface pressure and surface potential as a function of the molecular area, researchers can characterize two-dimensional phase transitions and the effects of variables like subphase composition and temperature. nih.gov Studies on related lipids have used these techniques to reveal how molecular structure influences interfacial packing and interactions with other molecules like cholesterol. nih.gov
Other relevant techniques include Fourier Transform Infrared Spectroscopy (FT-IR) and Differential Scanning Calorimetry (DSC), which can provide information on the lipid phase and stacking behavior. google.com For analyzing components within a formulation, methods like micellar extraction coupled with high-performance liquid chromatography (HPLC) have been developed for in-situ derivatization and quantification of related compounds like diethanolamine. rsc.orgresearchgate.net These advanced methods allow for a more dynamic and accurate picture of how this compound behaves within a complex matrix, moving beyond static measurements to real-time analysis.
Computational Design of Enhanced this compound Derivatives
Computational chemistry and molecular modeling offer a powerful toolkit for accelerating the design of new molecules with tailored properties. Instead of relying solely on empirical laboratory synthesis, computational approaches can predict the structure-property relationships of novel this compound derivatives. kglmeridian.com By simulating molecular behavior, researchers can screen potential candidates for enhanced emulsification, thermal stability, or biodegradability before committing to physical synthesis.
The process involves creating molecular models of this compound and its potential derivatives. Quantum mechanical and molecular mechanics simulations can then be used to calculate a range of physicochemical properties, such as hydrophilicity/lipophilicity, molecular geometry, and interaction energies with other molecules (e.g., water, oil, other surfactants). This data can help predict how a structural modification—such as altering the length of the fatty acid chain, changing the head group, or introducing new functional groups—will affect its performance at an interface. While specific computational design studies on this compound are not widely published, the principles are well-established in surfactant and materials science. kglmeridian.com Basic computed properties for this compound are available in public databases like PubChem. nih.gov
Exploration of this compound in Specialized Chemical Systems
While this compound is used in personal care products, its unique properties, stemming from its long C22 alkyl chain, make it a candidate for more specialized chemical systems. ontosight.ai
Pharmaceutical Formulations: One of the most promising areas is in advanced drug delivery systems. googleapis.com The compound's surfactant properties are valuable for creating nanodispersions and nanoemulsions, which can serve as transport vehicles for pharmaceutical active agents. google.com These systems can improve the solubility and bioavailability of poorly water-soluble drugs. google.com The use of related lipids like behenoyl glycerides has been explored for creating structured lipid phases that can control the release of active pharmaceutical ingredients. google.com
Specialized Industrial Applications: Beyond cosmetics and pharmaceuticals, fatty acid diethanolamides find use in a variety of industrial contexts. atamanchemicals.com These include acting as emulsifiers in agricultural preparations, corrosion inhibitors in metalworking fluids, and antistatic agents in textile processing. atamanchemicals.com The long, saturated behenoyl chain could offer unique performance benefits in high-temperature applications or where a particularly stable and robust emulsion is required.
Q & A
Q. What are the standard methods for synthesizing fatty acid diethanolamides, and how do reaction conditions influence product purity?
Fatty acid diethanolamides are synthesized via amidation of fatty acids (e.g., oleic, lauric, or coconut oil-derived acids) with diethanolamine (DEA). Key variables include:
- Catalyst selection : Alkaline catalysts (e.g., NaOH) or immobilized lipases (e.g., Candida antarctica lipase) improve reaction efficiency and reduce byproducts .
- Molar ratios : Excess DEA ensures complete conversion of fatty acids to diethanolamides .
- Solvent-free systems : Enhance sustainability and reduce purification steps . Purity is assessed via FTIR (amide carbonyl bond at ~1616 cm⁻¹) and HPLC .
Q. How can researchers characterize the molecular structure and composition of diethanolamide derivatives?
- Chromatography : HPLC with acetonitrile:water (90:10 v/v) resolves diethanolamides by carbon chain length (e.g., oleoyl vs. stearoyl) .
- Mass spectrometry : LC-MS/MS identifies fragmentation patterns and confirms molecular weights (e.g., lauroyl diethanolamide: m/z 287.2) .
- Trimethylsilyl (TMS) derivatization : GC-MS quantifies glycerol and free fatty acid residues in reaction mixtures .
Advanced Research Questions
Q. How does carbon chain length in diethanolamides affect adsorption behavior and tribological properties?
Chain length modulates hydrophobic interactions and adsorption on metal surfaces:
- Longer chains (C18) : Enhance lubricity by forming stable adsorbed films, reducing friction coefficients by 30–40% compared to shorter chains (C8) .
- Functional groups : Hydroxyl and amide groups in borate ester derivatives improve wear resistance (e.g., 18% reduction in wear scar diameter for C18ONB) .
- Experimental design : Use ball-on-disk tribometers and surface profilometry to quantify wear patterns .
Q. What strategies resolve contradictions in reported antimicrobial efficacy of diethanolamides?
Discrepancies arise from variations in:
- Microbial strains : Staphylococcus aureus is inhibited at lower diethanolamide concentrations (10–20 mM) than Pseudomonas aeruginosa .
- Surfactant structure : Sulfated diethanolamides show reduced activity compared to nonionic forms due to altered membrane interaction .
- Standardized assays : Broth microdilution under controlled pH and temperature minimizes variability .
Q. How do equilibrium dynamics between diethanolamide and amino ester byproducts impact surfactant functionality?
- Reaction equilibrium : Prolonged amidation favors diethanolamide formation, while shorter reactions retain amino esters, altering viscosity and emulsification .
- Detection methods : FTIR peaks at 1733 cm⁻¹ (ester carbonyl) and 1616 cm⁻¹ (amide carbonyl) quantify equilibrium ratios .
- Functional implications : Amino esters reduce foam stability but enhance solubility in polar solvents .
Q. What advanced techniques evaluate hydrolytic stability of diethanolamides under extreme pH?
- Accelerated aging : Expose surfactants to pH 2–12 and monitor hydrolysis via:
- FTIR : Loss of amide bond intensity indicates degradation .
- NMR : Track structural changes in hydrophilic/hydrophobic moieties .
Methodological Considerations
Q. How to optimize solvent-free enzymatic synthesis for industrial scalability?
- Immobilized lipases : Candida antarctica lipase retains >85% activity after 10 reaction cycles .
- Temperature optimization : 50–60°C balances reaction rate and enzyme stability .
- Molar ratio : 1:4 fatty acid:DEA achieves >90% conversion .
Designing experiments to assess synergistic effects with ionic surfactants:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
